Cas no 58-71-9 (Cephalothin sodium)

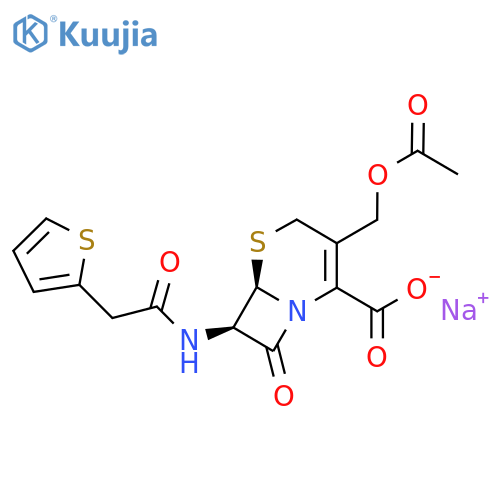

Cephalothin sodium structure

商品名:Cephalothin sodium

Cephalothin sodium 化学的及び物理的性質

名前と識別子

-

- synclotin

- (6r,7r)-3-(acetoxymethyl)-8-oxo-7-(2-(thiophen-2-yl)acetamido)-5-thia-1-aza-bicyclo[4.2.0]oct-2-ene-2-carboxylic acid

- 7-(2-THIENYLACETAMIDO)CEPHALOSPORANIC ACID

- 7-(2-THIENYLACETAMIDO)CEPHALOSPORANIC ACID SODIUM SALT

- 7-(Thiophene-2-acetamido)cephalosporanic acid sodium salt

- CEFALOTHIN NA

- CEFALOTHIN SODIUM

- CEFALOTIN SODIUM

- CEPHALOTHIN SODIUM

- CEPHALOTHIN SODIUM SALT

- CEPHALOTIN SODIUM SALT

- monosodium (6r,7r)-3-acetoxymethyl-8-oxo-7-[2-(thiophen-2-yl)acetylamido]-5-thia-1-azabicyclo[4.2.0.]oct-2-ene-2-carboxylate

- Sodium cephalothin

- 7-(2-(2-thienyl)acetamido)-,acetate,monosodiumsalt

- cefalothinesodium

- cefalotinasodica

- chephalotin

- lilly38253

- toricelocin

- cephalothin sodium cell culture tested

- CEPHALOTHIN

- Sodium (6R,7R)-3-(acetoxymethyl)-8-oxo-7-(2-(thiophen-2-yl)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

- 7-(Thiophene-2-acetamido)cephalosporanic acidsodium

- Cefalotin sodiuM salt

- Monosodium (6R,7R)-3-acetoxymethyl-8-oxo-7-[2-(thiophen-2-yl)acetylamido]-5-thia-1-azabicy

- Sodium cefalotin

- Sodium cephalotin

- Cefalotina sodica

- Keflin

- Cefalothine

- Ceporacin

- Microtin

- Lospoven

- Cepovenin

- Cet Injektionsfl

- Tokiosarl Ampullen

- Keflin In Plastic Container

- Cephalothin (sodium)

- Lovvalline Injektionsfl

- Lilly 38253

- Keflin N Injektionsflaschen

- Cefalotina sodica [Spanish]

- C22G6EYP

- s4594

- CEPHALOTHIN SODIUM [VANDF]

- sodium (6R, 7R)-3-acetoxymethyl-7-(thien-2-ylacetamido)ceph-3-em-4-carboxylate

- 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 3-((acetyloxy)methyl)-8-oxo-7-((2-thienylacetyl)amino)-, monosodium salt, (6R-trans)-

- Cephalothin sodium [USAN:USP]

- DTXCID201030513

- CEPHALOTHIN SODIUM [ORANGE BOOK]

- (6R,7R)-3-ACETOXYMETHYL-8-OXO-7-(2-THIOPHEN-2-YL-ACETYLAMINO)-5-THIA-1-AZA-BICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLATE SODIUM

- C08100

- Cefalotin sodium (JP18)

- AC-15529

- Cephalothin sodium salt, 96.0-101.0%

- Cephalothin sodium [USAN]

- Cephalothin sodium w/dextrose in plastic container

- sodium (6R,7R)-3-(acetoxymethyl)-8-oxo-7-[(2-thienylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

- CHEBI:3542

- HMS3260J08

- CEPHALOTHIN SODIUM [USP IMPURITY]

- CEFALOTIN SODIUM [EP IMPURITY]

- SCHEMBL148785

- CEFALOTIN SODIUM [EP MONOGRAPH]

- Monosodium (6R,7R)-3-(hydroxymethyl)-8-oxo-7-(2-(2-thienyl)acetamido)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate acetate

- 7-(THIOPHENE-2-ACETAMIDO)CEPHALOSPORANIC ACID SODIUM

- CS-4850

- CEPHALOTHIN SODIUM (USP MONOGRAPH)

- EU-0100283

- NSC 756667

- C22G6EYP8B

- D00907

- 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 3-(hydroxymethyl)-8-oxo-7-(2-(2-thienyl)acetamido)-, acetate, monosodium salt

- CEFALOTIN SODIUM [MART.]

- MFCD00072025

- CHEMBL1632

- sodium;(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

- LP00283

- Cefalotin for impurity B identification

- HMS3714O19

- NSC-756667

- Cephalothin sodium, United States Pharmacopeia (USP) Reference Standard

- CEPHALOTHIN SODIUM W/ SODIUM CHLORIDE IN PLASTIC CONTAINER

- Cephalothin sodium, Cefalotin sodium

- sodium (6R,7R)-3-acetoxymethyl-7-(thien-2-ylacetamido)ceph-3-em-4-carboxylate

- Prestwick_971

- Q27106126

- CEPHALOTHIN SODIUM W/ DEXTROSE IN PLASTIC CONTAINER

- Cephalothin sodium salt, BioReagent, suitable for cell culture

- CEFALOTIN SODIUM [WHO-DD]

- CEFALOTIN SODIUM (EP MONOGRAPH)

- AKOS015896088

- Cephalotin sodium salt, Antibiotic for Culture Media Use Only

- 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,3-[(acetyloxy)methyl]-8-oxo-7-[(2-thienylacetyl)amino]-, monosodiumsalt, (6R,7R)-

- Monosodium (6R,7R)-3-(hydroxymethyl)-8-oxo-7-[2-(2-thienyl)acetamido]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate acetate (ester)

- 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 3-((acetyloxy)methyl)-8-oxo-7-((2-thienylacetyl)amino)-, monosodium salt, (6R,7R)-

- sodium (6R,7R)-3-[(acetyloxy)methyl]-8-oxo-7-[2-(thiophen-2-yl)acetamido]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

- Cephalothin sodium w/sodium chloride in plastic container

- Seffin

- SODIUM (6R,7R)-3-(ACETOXYMETHYL)-8-OXO-7-((2-THIENYLACETYL)AMINO)-5-THIA-1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLATE

- NCGC00093737-01

- C-2720

- HMS2097O19

- CEFALOTIN SODIUM (MART.)

- CCG-38923

- HMS1570O19

- Cefalothin

- CEPHALOTHIN SODIUM (USP IMPURITY)

- HMS1920K11

- sodium 7beta-(2-thienylacetamido)-3-acetoxymethyl-3-cephem-4-carboxylate

- EN300-268484

- Cephalothin sodium (USP)

- Cefalotin for impurity B identification, European Pharmacopoeia (EP) Reference Standard

- SMR000058777

- CEFALOTIN SODIUM [JAN]

- Tox21_500283

- Cefalothin sodium salt,(S)

- KS-1135

- NCGC00260968-01

- C 4520

- HMS500E19

- 58-71-9

- CEPHALOTHIN SODIUM SALT [MI]

- Cefalotin sodium, European Pharmacopoeia (EP) Reference Standard

- MLS000069577

- CEFALOTIN SODIUM (EP IMPURITY)

- DTXSID30891362

- CEPHALOTHIN SODIUM [USP MONOGRAPH]

- HY-B1275

- EINECS 200-394-6

- HMS2091A14

- UNII-C22G6EYP8B

- SPECTRUM1500166

- Cephalothin sodium (USAN:USP)

- Keflin (TN)

- Monosodium (6R,7R)-3-(hydroxymethyl)-8-oxo-7-(2-(2-thienyl)acetamido)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate acetate (ester)

- Cephalothin sodium

-

- MDL: MFCD00072025

- インチ: 1S/C16H16N2O6S2.Na/c1-8(19)24-6-9-7-26-15-12(14(21)18(15)13(9)16(22)23)17-11(20)5-10-3-2-4-25-10;/h2-4,12,15H,5-7H2,1H3,(H,17,20)(H,22,23);/q;+1/p-1/t12-,15-;/m1./s1

- InChIKey: VUFGUVLLDPOSBC-XRZFDKQNSA-M

- ほほえんだ: S1C([H])([H])C(C([H])([H])OC(C([H])([H])[H])=O)=C(C(=O)[O-])N2C([C@]([H])([C@@]12[H])N([H])C(C([H])([H])C1=C([H])C([H])=C([H])S1)=O)=O.[Na+]

計算された属性

- せいみつぶんしりょう: 418.02700

- どういたいしつりょう: 418.02692283g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 8

- 重原子数: 27

- 回転可能化学結合数: 7

- 複雑さ: 686

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 2

- トポロジー分子極性表面積: 169

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 白色結晶粉末。

- ゆうかいてん: 240 ºC

- ふってん: 757.2°C at 760 mmHg

- ようかいど: H2O: 50 mg/mL, clear, faintly yellow

- すいようせい: 158 mg/L

- PSA: 169.38000

- LogP: -0.41360

- マーカー: 13,1994

- ひせんこうど: D +135° (c = 1.0 in water)

- ようかいせい: 水(250~300 mg/ml)に溶けやすい。水溶液は低温で比較的安定である

Cephalothin sodium セキュリティ情報

- シグナルワード:Danger

- 危害声明: H317;H334

-

警告文:

P284A;P280;P342

P311;P363;P304

P341;P501 - WGKドイツ:2

- 危険カテゴリコード: R 42/43:吸入と皮膚接触はアレルギーを引き起こす。

- セキュリティの説明: S22; S36/37

- RTECS番号:XI0388300

-

危険物標識:

- 危険レベル:6.1

- リスク用語:R42/43

- どくせい:LD50 in mice, rats (mg/kg): >20000, >10000 orally; 5670, 7716 i.p. (Kuramoto)

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

- セキュリティ用語:S22-S36/37

- 包装グループ:Ⅲ

Cephalothin sodium 税関データ

- 税関コード:3003201900

- 税関データ:

中国税関コード:

3003201900

Cephalothin sodium 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB282994-100 g |

(6R,7R)-3-acetoxymethyl-8-oxo-7-(2-thiophen-2-yl-acetylamino)-5-thia-1-aza-bicyclo[4.2.0]oct-2-ene-2-carboxylate sodium; 97% |

58-71-9 | 100g |

€997.40 | 2022-03-25 | ||

| Biosynth | AC19900-2 g |

Cephalothin sodium |

58-71-9 | 2g |

$139.76 | 2023-01-05 | ||

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci70684-250mg |

Cefalothin (sodium salt) |

58-71-9 | 98% | 250mg |

¥528.00 | 2022-04-26 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1122-200 mg |

Cephalothin sodium |

58-71-9 | 98.19% | 200mg |

¥896.00 | 2022-04-26 | |

| TRC | C261155-10g |

Cephalothin Sodium |

58-71-9 | 10g |

$ 487.00 | 2023-04-18 | ||

| TRC | C261155-1g |

Cephalothin Sodium |

58-71-9 | 1g |

$ 133.00 | 2023-09-08 | ||

| Apollo Scientific | BIC0115-10g |

Cephalothin sodium salt |

58-71-9 | 10g |

£220.00 | 2025-02-19 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032334-1g |

Cephalothin sodium |

58-71-9 | 96% | 1g |

¥159 | 2024-05-22 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci70684-1g |

Cefalothin (sodium salt) |

58-71-9 | 98% | 1g |

¥1383.00 | 2022-04-26 | |

| TRC | C261155-500mg |

Cephalothin Sodium |

58-71-9 | 500mg |

$ 92.00 | 2023-04-18 |

Cephalothin sodium 関連文献

-

Karen de Souza Rugani,Hérida Regina Nunes Salgado Anal. Methods 2014 6 4437

-

Fatma Inci ?engün,Türkan Gürkan,Inci Fedai,Sidika Sungur Analyst 1985 110 1111

-

Ilia A. Smetanin,Mikhail S. Novikov,Anastasiya V. Agafonova,Nikolai V. Rostovskii,Alexander F. Khlebnikov,Igor V. Kudryavtsev,Maxim A. Terpilowski,Maria K. Serebriakova,Andrey S. Trulioff,Nikolay V. Goncharov Org. Biomol. Chem. 2016 14 4479

-

Xiaohui Liu,Shaoyong Lu,Ying Liu,Wei Meng,Binghui Zheng RSC Adv. 2017 7 50449

-

Siwei Yang,Yuhao Xie,Jiazhen Liu,Shuai Zhao,Shangzhong Jin,De Zhang,Qiang Chen,Jie Huang,Pei Liang Analyst 2022 147 5486

58-71-9 (Cephalothin sodium) 関連製品

- 153-61-7(Cephalothin)

- 5429-56-1(2-Acetamidoacrylic acid)

- 9005-38-3(Sodium alginate)

- 532-32-1(Sodium benzoate)

- 957-68-6(7-Aminocephalosporanic acid)

- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)

推奨される供給者

Amadis Chemical Company Limited

(CAS:58-71-9)Cephalothin sodium

清らかである:99%

はかる:100g

価格 ($):267.0